molecular formula C7H14O B14507022 4-Methylidenehexan-2-ol CAS No. 63714-12-5

4-Methylidenehexan-2-ol

Cat. No.: B14507022
CAS No.: 63714-12-5
M. Wt: 114.19 g/mol
InChI Key: YVVYIASFOJHEFX-UHFFFAOYSA-N
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Description

4-Methylidenehexan-2-ol: is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain. The compound also features a methylidene group (CH2=) at the fourth carbon position, which gives it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidenehexan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction , where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the hydroformylation of alkenes followed by hydrogenation. This process uses catalysts such as rhodium or cobalt complexes to facilitate the addition of a formyl group (CHO) to the alkene, which is then reduced to form the alcohol.

Chemical Reactions Analysis

Types of Reactions

4-Methylidenehexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl chlorides

Scientific Research Applications

4-Methylidenehexan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylidenehexan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The methylidene group provides a site for further chemical modifications, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

4-Methylidenehexan-2-ol can be compared with other similar compounds such as:

    2-Hexanol: Lacks the methylidene group, resulting in different chemical properties and reactivity.

    4-Methylhexan-2-ol: Similar structure but without the double bond in the methylidene group, leading to different reactivity.

    Hexan-2-ol: A simpler alcohol without any additional functional groups, making it less versatile in chemical reactions.

The presence of the methylidene group in this compound makes it unique and provides additional sites for chemical reactions, enhancing its utility in various applications.

Properties

CAS No.

63714-12-5

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

4-methylidenehexan-2-ol

InChI

InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h7-8H,2,4-5H2,1,3H3

InChI Key

YVVYIASFOJHEFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(C)O

Origin of Product

United States

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